4-Amino-4-deoxy-D-glucopyranose
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO5 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-amino-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H13NO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1,7H2 |
InChI Key |
BXZVZSSSRTUQJP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)N)O |
Origin of Product |
United States |
Chemical Synthesis Methodologies
Stereoselective Synthesis of 4-Amino-4-deoxy-D-glucopyranose
Achieving the correct stereochemistry at each chiral center is paramount in carbohydrate synthesis. For this compound, this involves not only preserving the inherent stereochemistry of the starting material but also ensuring the correct configuration of the newly introduced amino group at C-4.
Glycosylation is a critical step in carbohydrate synthesis, forming the glycosidic bond that links a sugar moiety to another molecule (aglycon). For building complex structures containing this compound, the use of stable yet activatable glycosyl donors is essential.
Thioglycosides are widely used glycosyl donors due to their stability during various chemical transformations and their facile activation under specific conditions. A common strategy involves the activation of thioglycosides using a combination of N-iodosuccinimide (NIS) and a catalytic amount of an acid, such as sulfuric acid adsorbed on silica (B1680970) (H₂SO₄-Silica). nih.gov This method has been successfully employed in the stereoselective synthesis of oligosaccharides containing 4-amino-4,6-dideoxy-D-glucose, demonstrating its reliability in forming glycosidic linkages. nih.gov
Another approach involves the use of allyl glycosides. For instance, an allyl glycoside can be synthesized from a suitable precursor and then later cleaved and manipulated after other synthetic steps are completed. Activation for glycosylation can be achieved using reagents like borontrifluoride diethyl etherate (BF₃·OEt₂). nih.gov
Modern methods also include palladium-catalyzed glycosyl cross-coupling reactions, which offer a modular and predictable way to form C-glycosides, expanding the toolbox for creating diverse glycoconjugates. acs.org
Table 1: Comparison of Selected Glycosylation Activator Systems
| Activator System | Glycosyl Donor Type | Conditions | Key Features |
| N-Iodosuccinimide (NIS) / H₂SO₄-Silica | Thioglycoside | Typically dichloromethane (B109758) at low temperatures | High efficiency, stereoselective, tolerant of various protecting groups. nih.gov |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Trichloroacetimidate, Allyl glycoside | Anhydrous dichloromethane with molecular sieves, often at 0°C to room temperature | Powerful activator for various donor types. nih.gov |
| Pd₂(dba)₃ / Ligand / Additives | Glycosyl stannane | 1,4-Dioxane, elevated temperatures (e.g., 90 °C) | Stereospecific C-glycosylation, modular, predictable. acs.org |
This table presents a selection of activator systems and is not exhaustive.
The introduction of the amino group at the C-4 position with the correct gluco configuration is the most challenging step. The most common and reliable method involves an Sₙ2 (bimolecular nucleophilic substitution) reaction on a precursor with a suitable leaving group at C-4.
A prevalent strategy begins with a D-galactose derivative, where the C-4 hydroxyl group has the required axial orientation for a direct Sₙ2 inversion. The hydroxyl group is first converted into a good leaving group, such as a triflate (trifluoromethanesulfonyl) or nosylate (B8438820) group. Subsequent reaction with an azide (B81097) source, like sodium azide (NaN₃), proceeds with inversion of configuration, yielding the C-4 azido (B1232118) derivative with the desired gluco stereochemistry. nih.govresearchgate.net The azide group serves as a robust and non-participating masked form of the amine. The final step is the reduction of the azide to the primary amine, which can be accomplished cleanly by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) or with reagents like triphenylphosphine (B44618) (Staudinger reaction). nih.gov
An alternative route involves the oxidation of the C-4 hydroxyl group to a ketone, followed by oximation to form an oxime. The stereoselective reduction of this oxime can then yield the desired amino group. jst.go.jp This method allows for the conversion of a glycoside's hydroxyl group to an amino group in a regio- and stereoselective manner. researchgate.netjst.go.jp
Table 2: Key Reactions for C-4 Amino Group Introduction
| Precursor C-4 Functionality | Reagent(s) | Intermediate | Final Reaction | Product C-4 Functionality | Stereochemical Outcome |
| Axial Hydroxyl (galacto-config.) | 1. Triflic anhydride (B1165640) (Tf₂O) or NsCl2. Sodium Azide (NaN₃) | 4-Azido (gluco-config.) | Hydrogenation (H₂, Pd/C) | Amino (gluco-config.) | Sₙ2 Inversion |
| Equatorial Hydroxyl (gluco-config.) | 1. Oxidation (e.g., bis-tributyltin oxide-bromine)2. Oximation (Hydroxylamine) | 4-Oxo4-Oxime | Stereoselective Reduction | Amino (gluco-config.) | Dependent on reducing agent and substrate |
The choice of starting material is crucial for an efficient synthetic route. Common and readily available monosaccharides are typically used as precursors.
D-Glucosamine (2-amino-2-deoxy-D-glucose): This is an abundant starting material that already contains an amino group, albeit at the C-2 position. Syntheses starting from D-glucosamine require extensive protecting group manipulation to differentiate the hydroxyl groups and introduce the second amino function at C-4. nih.govnih.gov
D-Galactose: The C-4 epimer of glucose, D-galactose, is an ideal precursor because its axial C-4 hydroxyl group is perfectly positioned for Sₙ2 displacement with inversion of configuration to the desired equatorial amine of the gluco series.
D-Glucose: While being the target's parent sugar, the equatorial C-4 hydroxyl group is not suitable for direct Sₙ2 inversion. Therefore, a reaction sequence involving oxidation to the C-4 ketone followed by stereoselective reduction of an oxime derivative is necessary. jst.go.jp
D-Xylose: This pentose (B10789219) can be used as a starting material, with the synthesis involving building up the carbon chain and introducing the necessary functionalities. nih.govjst.go.jp
Enzymatic Synthesis Approaches
Enzymatic and chemoenzymatic methods are gaining prominence as they offer high selectivity under mild reaction conditions, often reducing the need for complex protecting group strategies. mdpi.com
Enzyme-Catalyzed Reactions
Specific enzymes can catalyze the formation of aminosugars or their activated nucleotide-sugar precursors.
Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto-acceptor. The synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose has been achieved using dTDP-4-keto-6-deoxy-D-glucose aminotransferase (GerB). documentsdelivered.com This enzyme transfers an amino group to the C-4 keto position of the nucleotide-sugar intermediate. documentsdelivered.com Similarly, D-amino acid transaminases (D-AAT) can synthesize D-amino acids, which are essential components in some biological structures, by transferring an amino group to an α-keto acid. nih.gov
Ammonia-lyases: These enzymes can catalyze the addition of ammonia (B1221849) to a double bond. Phenylalanine ammonia lyases (PALs), for example, catalyze the reversible amination of cinnamic acid derivatives. nih.gov While their direct application to glucopyranose might be limited, they exemplify the potential of lyases in forming C-N bonds. A dual-function enzyme from Mycobacterium smegmatis has been identified that possesses both 4-amino-4-deoxychorismate lyase and D-amino acid transaminase activity, highlighting the catalytic versatility found in nature. nih.gov
Recombinant Enzyme Production and Optimization for Chemoenzymatic Pathways
The practical application of enzymes in synthesis often requires larger quantities than are available from natural sources. Recombinant DNA technology allows for the overexpression of desired enzymes in host organisms like Escherichia coli. nih.gov This makes the production of enzymes more cost-effective and scalable. mdpi.comnih.gov
Libraries of expression vectors encoding various carbohydrate-active enzymes have been constructed, providing a valuable resource for developing novel chemoenzymatic pathways. nih.gov Protein engineering and site-directed mutagenesis can be used to alter an enzyme's substrate specificity, stability, or catalytic efficiency, tailoring it for a specific synthetic purpose. doaj.org Chemoenzymatic strategies often combine the best of both worlds: chemical synthesis provides versatile building blocks, and enzymes perform highly specific transformations, such as glycosylation or amination, on these synthetic precursors. nih.gov For instance, a multi-enzyme "one-pot" system can be designed to produce complex nucleotide sugars from simple starting materials, as demonstrated in the synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose. documentsdelivered.com
Green Chemistry Principles in Aminosugar Synthesis
The application of green chemistry principles to the synthesis of aminosugars aims to reduce the environmental impact of these processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. youtube.comnih.gov These principles are increasingly being integrated into the synthesis of complex carbohydrates like this compound.
One of the core tenets of green chemistry is the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild reaction conditions. researchgate.net In the biological realm, the formation of amino sugars is catalyzed by specific enzymes like aminotransferases or amidotransferases. researchgate.net These enzymes introduce an amino group from a donor like L-glutamate or L-glutamine to the keto forms of sugar phosphates or sugar nucleotides. researchgate.net This biological approach provides a blueprint for developing greener synthetic routes.
The key principles of green chemistry relevant to aminosugar synthesis include:
Prevention of Waste: Designing synthetic pathways that minimize the generation of waste products. youtube.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. youtube.com
Less Hazardous Chemical Synthesis: Using and generating substances that possess little or no toxicity to human health and the environment. nih.gov
Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or separating agents, and when necessary, using safer alternatives. youtube.com
Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible. youtube.com
Use of Renewable Feedstocks: Utilizing raw materials and feedstocks that are renewable rather than depleting. youtube.com
Use of Catalysis: Employing catalytic reagents (especially biocatalysts) in preference to stoichiometric reagents. youtube.com
Design for Degradation: Designing chemical products that can break down into innocuous degradation products at the end of their function. nih.gov
Enzymatic and biocatalytic cascade reactions are at the forefront of green aminosugar synthesis. For instance, the use of enzymes can circumvent the need for complex protection-deprotection steps common in traditional carbohydrate chemistry, thus reducing waste and improving atom economy. Research has explored the use of enzymes like aminotransferases, which are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent, to install amino groups at specific positions on the sugar scaffold. nih.gov
The development of whole-cell biocatalysts and multi-enzyme systems in one-pot reactions further exemplifies the application of green chemistry principles. These approaches can reduce the need for intermediate purification steps, saving solvents and energy. While the direct biocatalytic synthesis of this compound from simple carbohydrates is still an area of active research, the principles have been successfully applied to the synthesis of related aminosugars and their derivatives. researchgate.netresearchgate.net For example, studies have shown the successful enzymatic synthesis of amino sugar derivatives with optimized conditions for reaction time, temperature, and enzyme amount to achieve high conversion rates. researchgate.net
Below is a table summarizing the application of key green chemistry principles in the context of aminosugar synthesis, comparing traditional methods with greener, biocatalytic approaches.
| Green Chemistry Principle | Traditional Synthesis Approach | Biocatalytic/Green Approach |
| Catalysis | Often relies on stoichiometric reagents and harsh catalysts. | Utilizes highly specific and efficient enzymes (e.g., aminotransferases, phosphorylases). nih.govnih.gov |
| Waste Prevention | Multi-step reactions with protection/deprotection generate significant waste. researchgate.net | Fewer steps, often one-pot syntheses, leading to less waste. researchgate.net |
| Safer Solvents | Frequently uses volatile and hazardous organic solvents. youtube.com | Primarily uses aqueous media under mild conditions. youtube.com |
| Energy Efficiency | Often requires high temperatures and pressures for reactions. | Reactions typically occur at or near ambient temperature and pressure. youtube.comresearchgate.net |
| Atom Economy | Lower atom economy due to the use of protecting groups and stoichiometric reagents. youtube.com | Higher atom economy as more of the starting materials are incorporated into the final product. youtube.com |
The integration of biological methods with chemical strategies continues to pave the way for more sustainable access to complex molecules like this compound, addressing the growing demand for environmentally responsible chemical manufacturing. researchgate.net
Molecular Structure and Conformational Analysis
Anomeric and Ring Conformation
Like its parent molecule, D-glucose, 4-Amino-4-deoxy-D-glucopyranose exists predominantly as a six-membered cyclic hemiacetal, known as a pyranose ring. The conformation of this ring and the stereochemistry at the anomeric center (C-1) are critical features.
The pyranose ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The most stable conformations are the chair forms, designated as ⁴C₁ and ¹C₄. In this notation, the 'C' signifies a chair, while the superscript and subscript numbers denote the atoms that are located above and below the plane defined by the other ring atoms, respectively.
For pyranoses with the D-gluco configuration, the ⁴C₁ conformation is overwhelmingly favored. This is because it allows the bulky substituents at positions C-2, C-3, C-4, and the hydroxymethyl group at C-5 to occupy equatorial positions, thereby minimizing steric clashes, particularly 1,3-diaxial interactions. In the case of β-D-glucopyranose, the energy difference between the stable ⁴C₁ chair and the alternative ¹C₄ chair (where the substituents are axial) is significant, estimated to be around 25 kJ/mol, rendering the ¹C₄ conformation practically unobserved in solution. nih.gov
While specific energetic calculations for this compound are not detailed in the available literature, it is expected to strongly prefer the ⁴C₁ chair conformation, placing the C-4 amino group in an equatorial orientation. The puckering can be described by Cremer-Pople parameters, where "polar" values of the parameter θ near 0° correspond to ⁴C₁ chair conformations and values near 180° correspond to ¹C₄ chairs. researchgate.net
In aqueous solution, reducing sugars like this compound undergo mutarotation, establishing an equilibrium between the α- and β-anomers. These anomers differ in the configuration of the hydroxyl group at the C-1 carbon. In the ⁴C₁ chair conformation, the C-1 hydroxyl group is in an axial position in the α-anomer and an equatorial position in the β-anomer.
Specific studies detailing the anomeric equilibrium for this compound are not prevalent in the surveyed literature. However, for the parent D-glucose molecule in an aqueous solution at room temperature, the equilibrium mixture consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose, with negligible amounts of the furanose and open-chain forms. nih.govnih.gov The preference for the β-anomer is attributed to the steric advantage of having the large hydroxyl group in the equatorial position. It is plausible that this compound would exhibit a similar equilibrium, although the presence and potential protonation of the C-4 amino group could influence the precise ratio of anomers.
The introduction of a substituent, such as an amino group at the C-4 position, can influence the precise geometry of the pyranose ring. While direct conformational analysis of this compound is limited, studies on analogous compounds provide significant insight.
Research on 4-deoxy-4-fluoro-β-D-glucopyranose, an analogue where the C-4 hydroxyl is replaced by fluorine, shows that the molecule crystallizes in a slightly distorted ⁴C₁ chair conformation. iosrjournals.org Comparison of Cremer-Pople puckering parameters reveals that C-4 fluorination distorts the β-D-glucopyranose ring slightly less than C-3 deoxygenation does. iosrjournals.org The study also noted that the conformation about the C-5/C-6 bond is affected; the rotamer with the C-6 hydroxyl group anti-periplanar to the ring oxygen is highly unfavored, while the other two staggered rotamers are of nearly equal energy. researchgate.net
These findings suggest that a substituent at C-4 directly impacts ring geometry and exocyclic group conformation. An amino group is different from a fluorine atom in terms of size, polarity, and hydrogen bonding capability. Therefore, while the ⁴C₁ chair is expected to remain the dominant conformation for this compound, the amino group's presence would likely introduce subtle alterations to the ring's puckering parameters and the conformational preferences of the adjacent hydroxymethyl group compared to unsubstituted glucose.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carbohydrates, providing detailed information about the connectivity, configuration, and conformation of the molecule.
Both proton (¹H) and carbon-13 (¹³C) NMR are used to define the primary structure of this compound. iosrjournals.org The chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the stereochemical environment of each nucleus.
While a complete, assigned NMR spectrum for this compound is not available in the cited literature, the principles of its analysis are well-established from studies of D-glucose and its derivatives. iosrjournals.orgslu.se
The anomeric configuration (α or β) is readily determined from the ¹H NMR spectrum. The anomeric proton (H-1) is the most deshielded ring proton, appearing at a distinct downfield chemical shift. The key diagnostic is the coupling constant between H-1 and H-2 (³JH1,H2).
For the β-anomer in a ⁴C₁ chair, H-1 and H-2 are in a trans-diaxial relationship, resulting in a large coupling constant, typically around 8-10 Hz.
For the α-anomer , H-1 (axial) and H-2 (equatorial) have a gauche relationship, leading to a much smaller coupling constant, typically around 3-4 Hz.
The ¹³C chemical shift of the anomeric carbon (C-1) is also diagnostic. Generally, the C-1 signal of the α-anomer appears at a lower field (higher ppm) than that of the β-anomer. For D-glucose, the anomeric carbons resonate at approximately 94.8 ppm (α) and 98.6 ppm (β). bmrb.io The introduction of the C-4 amino group would be expected to shift the signals of nearby carbons, particularly C-3, C-4, and C-5, providing confirmation of its location.
The following tables provide reference NMR data for the anomers of the parent D-glucose molecule, which serve as a basis for the analysis of its derivatives.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for D-Glucopyranose in D₂O
| Proton | α-anomer (δ, ppm) | β-anomer (δ, ppm) | Characteristic ³JH,H (Hz) |
|---|---|---|---|
| H-1 | ~5.22 | ~4.64 | ³JH1,H2: ~3.8 (α), ~8.0 (β) |
| H-2 | ~3.52 | ~3.23 | |
| H-3 | ~3.73 | ~3.46 | |
| H-4 | ~3.40 | ~3.40 | |
| H-5 | ~3.83 | ~3.46 | |
| H-6a | ~3.83 | ~3.89 | |
| H-6b | ~3.73 | ~3.73 |
Data adapted from reference values for D-glucose. bmrb.iohmdb.ca
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for D-Glucopyranose in D₂O
| Carbon | α-anomer (δ, ppm) | β-anomer (δ, ppm) |
|---|---|---|
| C-1 | ~94.8 | ~98.6 |
| C-2 | ~74.2 | ~76.9 |
| C-3 | ~75.5 | ~78.7 |
| C-4 | ~72.3 | ~72.3 |
| C-5 | ~74.2 | ~78.5 |
| C-6 | ~63.3 | ~63.5 |
Data adapted from reference values for D-glucose. bmrb.iohmdb.ca
X-ray Crystallography for Absolute Configuration and Crystal Packing
X-ray crystallography provides definitive information about the absolute configuration and the three-dimensional arrangement of molecules in a crystal lattice. The crystal structure of 4-deoxy-4-fluoro-β-D-glucopyranose reveals a slightly distorted ⁴C₁ chair conformation. nih.govnih.gov This distortion is different from that observed in β-D-glucopyranose, with the fluorinated analog skewed towards a boat conformer, while the non-fluorinated sugar is skewed towards a twist-boat conformer. nih.govnih.gov Despite this difference in ring distortion, the exocyclic hydroxymethyl group conformation and the intermolecular hydrogen-bonding patterns are remarkably similar in both crystal structures, leading to nearly identical crystal packing configurations. nih.gov
| Feature | 4-Deoxy-4-fluoro-β-D-glucopyranose | β-D-glucopyranose |
| Conformation | Slightly distorted ⁴C₁ chair | Slightly distorted ⁴C₁ chair |
| Distortion Skew | Towards a B(C3,O5) boat conformer | Towards an (O5)TB(C2) twist-boat conformer |
| Hydroxymethyl Conformation | gg conformer (~-60° O-C-C-O torsion angle) | gg conformer (~-60° O-C-C-O torsion angle) |
| Crystal Packing | Essentially identical | Essentially identical |
| Data derived from Zhang et al. (2010). nih.gov |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular mass of this compound and its derivatives, as well as for elucidating their fragmentation patterns. Tandem mass spectrometry (MS/MS) experiments, often coupled with techniques like collision-induced dissociation (CID), provide detailed structural information. nih.gov The fragmentation of sugars in the gas phase can be complex, involving multiple parallel pathways. nih.gov For glycated peptides, the sugar moieties exhibit characteristic fragmentation patterns, including consecutive losses of water and formaldehyde. researchgate.net The nature of the fragments generated depends on the ion activation method and the ion polarity. nih.gov For example, in positive ion mode, CID of protonated oligosaccharides primarily yields B-fragments from glycosidic bond cleavage, while the use of metal cations can increase the abundance of diagnostic cross-ring cleavages. nih.gov
Computational Chemistry Studies
Computational chemistry provides valuable insights into the structure, conformation, and properties of this compound. Density Functional Theory (DFT) calculations are used to predict NMR chemical shifts and to understand conformational preferences. researchgate.netchemrxiv.org For instance, DFT calculations have shown that for 4,4-difluoroproline, the ¹⁹F NMR chemical shift difference between the diastereotopic fluorines directly reports on the preference for one ring pucker over another. chemrxiv.org These computational models complement experimental data from NMR and X-ray crystallography, providing a more complete understanding of the molecule's behavior.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, capturing their motions and interactions with their environment, typically a solvent like water. For this compound, MD simulations would elucidate the flexibility of the pyranose ring, the orientation of the amino and hydroxyl groups, and the intricate network of hydrogen bonds formed with surrounding water molecules.
While direct MD studies on this compound are limited, research on its isomer, glucosamine (B1671600) (2-amino-2-deoxy-D-glucose), provides significant insights. Ab initio MD simulations of glucosamine in an aqueous solution reveal that the hydroxyl groups form stable hydrogen bonds with water molecules. nih.gov These interactions range from weak, closed-shell interactions to those with partial covalent character. The amino group, a key feature of these molecules, also participates in hydrogen bonding with water, exhibiting interactions that can range from weak to strong and covalent, with an infinite residence time observed in some cases. nih.gov This suggests that the amino group at the C4 position in this compound would also be expected to form strong and persistent hydrogen bonds with the solvent.
The dynamics of proton transfer, a crucial aspect for understanding the reactivity of the amino group, have also been investigated for glucosamine. The energy barrier for a proton to transfer from a water molecule to the amino group is remarkably low, calculated to be 0.88 kcal/mol. nih.gov This low barrier indicates that the amino group can be readily protonated in an aqueous environment at room temperature, a factor that is vital for its biological activities. nih.gov A similar low energy barrier for protonation would be anticipated for this compound.
Furthermore, the accuracy of MD simulations is highly dependent on the force fields used, which are sets of parameters that define the potential energy of the system. Studies have shown that standard force fields like AMBER/GLYCAM and CHARMM can sometimes overestimate the attractive interactions between amino acids and sugars. nih.gov This has led to the reparameterization of these force fields to better match experimental data, such as osmotic pressures of mixed aqueous solutions. nih.gov When simulating this compound, careful consideration of the force field is therefore essential to obtain an accurate representation of its intermolecular interactions.
Table 1: Predicted Intermolecular Interactions for this compound based on Glucosamine MD Simulations
| Interacting Group | Interaction Type with Water | Bond Strength | Predicted Residence Time |
| Hydroxyl Groups | Hydrogen Bonds | Weak to Intermediate | Finite |
| Amino Group | Hydrogen Bonds | Weak to Strong (Covalent) | Potentially Infinite |
This table is generated based on analogous data from ab initio MD simulations of glucosamine. nih.gov The values should be considered as predictive for this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and energy of molecules with high accuracy. For this compound, DFT calculations can determine the most stable conformations (e.g., chair, boat, skew-boat), the relative energies of different anomers (α and β), and the electronic properties that govern its reactivity.
While specific DFT studies on this compound are scarce, research on related substituted glucopyranoses, such as 4-deoxy-4-fluoro-β-D-glucopyranose, provides a valuable comparative framework. In its crystalline state, 4-deoxy-4-fluoro-β-D-glucopyranose adopts a slightly distorted 4C1 chair conformation. nih.gov This distortion is different from that observed in β-D-glucopyranose, indicating that the substituent at the C4 position influences the ring puckering. nih.gov It is reasonable to infer that the amino group in this compound would similarly influence the pyranose ring conformation.
DFT studies on D-glucopyranose and its epimers, such as allopyranose, have shown that the B3LYP/6-311++G** level of theory provides reliable geometries and energies. daneshyari.com These studies highlight that the orientation and interaction of the hydroxyl groups are major contributors to the conformational energy. In the gas phase, the α-anomer of allopyranose in the 4C1 conformation is slightly more stable than the β-anomer. nih.gov
For this compound, DFT calculations would be instrumental in determining the energetic landscape of its various conformers. The relative energies of the chair, boat, and skew forms, as well as the rotational isomers (rotamers) of the hydroxymethyl and amino groups, could be precisely calculated. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), would offer insights into the molecule's reactivity, particularly the nucleophilicity of the amino group. DFT calculations on glucose have been used to identify electrophilic sites, which are crucial for understanding its chemical reactions. researchgate.net
Table 2: Comparison of Conformational Properties of Substituted Glucopyranoses
| Compound | Predominant Conformation | Key Finding from DFT/Crystallography | Reference |
| β-D-Glucopyranose | 4C1 Chair | All non-hydrogen substituents are equatorial. | researchgate.net |
| 4-Deoxy-4-fluoro-β-D-glucopyranose | Distorted 4C1 Chair | C4 substituent alters ring puckering compared to native glucose. | nih.gov |
| α-D-Allopyranose | 4C1 Chair | α-anomer is slightly more stable in vacuo. | nih.gov |
| This compound | Predicted: 4C1 Chair | The amino group is expected to influence ring conformation and electronic properties. | - |
This table synthesizes findings from related molecules to predict the properties of this compound.
Predictive Modeling of Molecular Conformations and Interactions
Predictive modeling encompasses a range of computational techniques aimed at forecasting the structural and interactive properties of molecules. For this compound, this involves predicting its likely conformations and how it will interact with other molecules, such as water or biological macromolecules.
The conformational preferences of substituted sugars can often be predicted by considering fundamental stereoelectronic effects. For instance, the conformation of the exocyclic side chain in higher carbon sugars can be predicted by analyzing the conformations of simpler polyols like arabinitol and xylitol. nih.gov This approach balances the gauche effect of adjacent hydroxyl groups with the minimization of steric clashes.
For this compound, the orientation of the amino group relative to the adjacent hydroxyl groups and the rest of the pyranose ring will be a key determinant of its conformational landscape. The principles that govern the conformation of the hydroxymethyl group in D-glucose, where the gg, gt, and tg rotamers have different populations, would also apply, though they would be modulated by the presence of the C4-amino group. In the case of 4-deoxy-4-fluoro-D-glucose, the rotamer with the hydroxyl group anti-periplanar to the ring oxygen is highly unfavored, while the other two rotamers are of nearly equal energy. researchgate.net
Predictive models can also be used to understand how this compound interacts with biological targets. Molecular docking, a form of predictive modeling, can be used to estimate the binding affinity and pose of the molecule within the active site of an enzyme. For example, molecular docking and subsequent MD simulations have been used to study the interaction of N-acetyl-D-glucosamine with various proteins of the SARS-CoV-2 virus. plos.org Such models could be applied to this compound to explore its potential as an inhibitor or substrate for various enzymes. These predictive studies are crucial for rational drug design and for understanding the biological roles of amino sugars.
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations at the Amino Position
The amino group at the C-4 position of 4-Amino-4-deoxy-D-glucopyranose is a primary site for various functional group transformations, enabling the introduction of diverse functionalities.
Acylation, Carbamoylation, and Thiocarbamoylation:
Glycosidic Bond Formation and Modification
The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, and this compound derivatives are valuable building blocks in this regard.
Stereoselective Glycosylation of this compound Derivatives (e.g., α- and β-anomers)
Achieving stereocontrol in glycosylation reactions is a significant challenge. The synthesis of both α- and β-glycosides of this compound has been a subject of extensive research. The stereochemical outcome of a glycosylation reaction is influenced by various factors, including the nature of the protecting groups on the sugar, the type of glycosyl donor, the acceptor molecule, and the reaction conditions. For example, the use of a participating neighboring group at C-2, such as an N-acetyl group, can direct the formation of a β-glycoside. Conversely, non-participating groups at C-2 often lead to the formation of α-glycosides. Recent advancements have focused on developing new catalysts and methodologies to achieve high stereoselectivity in the synthesis of both anomers. nih.govchemrxiv.org
Synthesis of Oligosaccharide Motifs and Complex Glycoconjugates
Derivatives of this compound are crucial for the synthesis of biologically significant oligosaccharides and glycoconjugates. nih.gov These complex molecules are involved in a myriad of biological processes. The synthesis of these structures often involves a stepwise or convergent approach, where monosaccharide building blocks, including modified this compound units, are sequentially coupled. For instance, the synthesis of a pentasaccharide repeating unit of the O-specific polysaccharide from Aeromonas hydrophila, which contains a 4-amino-4,6-dideoxy-D-glucose moiety, has been reported. nih.gov Similarly, the synthesis of β-D-glucose oligosaccharides has been achieved through strategic glycosylation reactions. nih.gov
C-Glycosyl Derivatives Synthesis (e.g., C-phosphonates)
C-glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are more stable to hydrolysis than their O-glycoside counterparts. The synthesis of C-glycosyl derivatives of this compound has garnered significant interest.
C-phosphonates:
C-glycosyl phosphonates are stable mimics of naturally occurring glycosyl phosphates and are valuable tools for studying carbohydrate-processing enzymes. The synthesis of C-glycosyl phosphonates of 4-amino-4-deoxy-L-arabinose has been achieved and these compounds serve as hydrolytically stable analogues of the native undecaprenyl donor. nih.gov The synthesis typically involves the reaction of a protected sugar lactone with a phosphonate-stabilized carbanion. nih.govmdpi.comnih.gov For example, the synthesis of C-(1,6-deoxy-β-D-glucopyranosyl)dimethylphosphonate was accomplished through the addition of a methylenephosphonate anion to a gluconolactone. nih.gov
Regioselective Functionalization of Hydroxyl Groups
The selective modification of one hydroxyl group in the presence of others is a fundamental challenge in carbohydrate chemistry. researchgate.netacs.org The different reactivity of the hydroxyl groups in this compound allows for regioselective functionalization.
The primary hydroxyl group at C-6 is generally the most reactive due to less steric hindrance. This allows for selective protection or modification at this position. The secondary hydroxyl groups at C-2 and C-3 exhibit different reactivities, which can be exploited for selective functionalization under specific reaction conditions. ntnu.noscispace.com For example, tin-mediated regioselective tosylation at the C-4 position of a xylose derivative has been used as a key step in the synthesis of 4-azido-4-deoxy-D-arabinose. acs.orgnih.gov The development of organocatalysts has also provided powerful tools for achieving regioselective acylation and other transformations on carbohydrate scaffolds. nih.gov
Reactivity with Other Functional Groups (e.g., azide-alkyne cycloaddition)
The introduction of other functional groups onto the this compound scaffold opens up possibilities for further derivatization using a variety of chemical reactions.
Azide-Alkyne Cycloaddition:
The conversion of the amino group to an azide (B81097) group provides a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comresearchgate.net This reaction is highly efficient and specific, allowing for the conjugation of the sugar moiety to a wide range of molecules, including peptides, lipids, and fluorescent probes. mdpi.com For instance, methyl 4-azido-4-deoxy-β-L-arabinopyranoside has been synthesized and used in transglycosylation reactions, with the azido (B1232118) group serving as a precursor for the amino group or for click chemistry applications. nih.gov The azido group can be introduced by nucleophilic substitution of a suitable leaving group, such as a tosylate, at the C-4 position. acs.orgnih.gov
Biological Roles and Enzymology in Microbial Systems
Involvement in Nucleotide Sugar Biosynthesis Pathways
The biosynthesis of nucleotide sugars is a fundamental process in microorganisms, providing the activated precursors for the assembly of complex polysaccharides and glycoconjugates. 4-Amino-4-deoxy-D-glucopyranose, as part of a nucleotide sugar, plays a significant role in these pathways, particularly in the formation of specialized dideoxy sugars.
dTDP-4-amino-4,6-dideoxy-D-glucose, also known as dTDP-viosamine, is a crucial intermediate in the biosynthesis of various bacterial cell wall components and certain antibiotics. ontosight.ai The synthesis of this nucleotide sugar begins with glucose-1-phosphate, which is converted through a series of enzymatic reactions to dTDP-4-keto-6-deoxy-D-glucose. nih.govnih.gov This key intermediate then undergoes a transamination reaction to yield dTDP-4-amino-4,6-dideoxy-D-glucose. nih.gov The entire pathway involves several enzymes, including dTMP kinase, acetate (B1210297) kinase, dTDP-glucose synthase, and dTDP-glucose 4,6-dehydratase, to produce the precursor dTDP-4-keto-6-deoxy-D-glucose. nih.govnih.gov
The final step in the biosynthesis of dTDP-4-amino-4,6-dideoxy-D-glucose is catalyzed by the enzyme dTDP-4-keto-6-deoxy-D-glucose aminotransferase, also known by the gene names GerB or DesI. nih.gov This enzyme belongs to the transferase family, specifically the transaminases, and has the systematic name dTDP-4-amino-4,6-dideoxy-D-glucose:2-oxoglutarate aminotransferase. wikipedia.org It facilitates the transfer of an amino group from a donor, typically L-glutamate, to the C4 position of the glucose ring of dTDP-4-keto-6-deoxy-D-glucose, forming dTDP-4-amino-4,6-dideoxy-D-glucose and 2-oxoglutarate. wikipedia.org This reaction requires pyridoxal (B1214274) phosphate (B84403) as a cofactor. wikipedia.org The enzyme from Streptomyces sp. GERI-155 has been successfully over-expressed and utilized for the large-scale enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose. nih.gov
In some bacterial pathways, particularly in the biosynthesis of the deoxysugar desosamine (B1220255) found in macrolide antibiotics, dTDP-4-amino-4,6-dideoxy-D-glucose can be further modified. uniprot.org The enzyme dTDP-4-amino-4,6-dideoxy-D-glucose ammonia-lyase (EC 4.3.1.30) is involved in this process. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent deamination of dTDP-4-amino-4,6-dideoxy-D-glucose (dTDP-viosamine) to produce dTDP-3-keto-4,6-deoxy-D-glucose. uniprot.org This reaction is initiated by the transfer of an electron from a [4Fe-4S] cluster to SAM, which then splits into methionine and a 5'-deoxyadenosyl radical that attacks the sugar substrate. uniprot.org This enzyme has been identified in Streptomyces venezuelae and Streptomyces narbonensis. uniprot.orguniprot.org
Another biologically significant 4-amino-4-deoxy sugar is 4-amino-4-deoxy-L-arabinose (L-Ara4N). This sugar is a key component in the modification of lipid A in many Gram-negative bacteria, conferring resistance to polymyxin (B74138) and other cationic antimicrobial peptides. nih.gov The biosynthesis of L-Ara4N starts from UDP-glucuronic acid. nih.gov The enzyme ArnA first catalyzes the oxidative decarboxylation of UDP-glucuronic acid to form UDP-4-keto-pentose. nih.govacs.org Subsequently, the aminotransferase ArnB (also known as PmrH) transfers an amino group from glutamate (B1630785) to this intermediate, generating the nucleotide sugar UDP-L-Ara4N. nih.gov ArnB is a pyridoxal phosphate-dependent enzyme. nih.gov This UDP-L-Ara4N is the activated precursor for the modification of lipid A. nih.govmonarchinitiative.org
Biosynthesis of dTDP-4-amino-4,6-dideoxy-D-glucose (Viosamine)
Role in Microbial Cell Wall Components and Virulence
4-amino-4-deoxy sugars are integral to the structure and function of the microbial cell wall, playing a critical role in the bacterium's interaction with its environment and host, thereby influencing its virulence.
In Gram-negative bacteria, the outer membrane is characterized by the presence of lipopolysaccharide (LPS), a large glycolipid that is a major structural component and a potent elicitor of the host immune response. ocl-journal.orgwikipedia.org LPS is composed of three domains: the O-antigen, a core oligosaccharide, and lipid A, which anchors the molecule in the outer membrane. wikipedia.org
The modification of lipid A with 4-amino-4-deoxy-L-arabinose (L-Ara4N) is a crucial mechanism for many pathogenic Gram-negative bacteria to evade the host's innate immune system and resist cationic antimicrobial peptides like polymyxin. nih.govnih.gov This modification involves the transfer of the L-Ara4N moiety from a lipid-linked donor, undecaprenyl phosphate-arabinose, to the phosphate groups of lipid A. acs.orgwikipedia.org This transfer is catalyzed by the enzyme ArnT (also known as PmrC). acs.org The addition of the positively charged L-Ara4N reduces the net negative charge of the bacterial surface, thereby decreasing the binding of positively charged antimicrobial peptides and contributing to bacterial virulence. nih.gov This modification has been observed in various bacteria, including Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa. nih.govacs.org
Contribution to Antimicrobial Resistance Mechanisms (e.g., polymyxin B resistance via Ara4N transferases)
In numerous Gram-negative bacteria, including pathogens like Escherichia coli and Salmonella enterica, resistance to cationic antimicrobial peptides (CAMPs) such as polymyxin B is a critical survival mechanism. nih.govnih.gov This resistance is primarily achieved by modifying the lipid A component of the lipopolysaccharide (LPS) layer in the outer membrane. The addition of the positively charged sugar, 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate groups of lipid A is a key strategy. nih.govfrontiersin.org
This modification reduces the net negative charge of the bacterial outer membrane. frontiersin.org Polymyxins, being positively charged, are initially attracted to the negatively charged phosphate groups of unmodified lipid A. By adding the cationic L-Ara4N moiety, the electrostatic attraction is neutralized or even repelled, which significantly weakens the binding of the antibiotic to the membrane and prevents its disruptive action. frontiersin.org Studies have shown that the level of resistance is correlated with the amount of L-Ara4N incorporated into the lipid A. frontiersin.org
The transfer of the L-Ara4N moiety from a lipid carrier, undecaprenyl phosphate-arabinose, to lipid A is catalyzed by the integral inner membrane enzyme ArnT (PmrK) , an L-Ara4N transferase. wikipedia.org The expression of the arn operon, which includes the gene for ArnT and the enzymes required for L-Ara4N biosynthesis, is tightly regulated and can be induced by environmental signals such as low magnesium concentrations or the presence of sub-lethal concentrations of CAMPs. nih.gov
| Feature | Description | References |
| Resistance Mechanism | Covalent modification of lipid A phosphate groups with L-Ara4N. | nih.govfrontiersin.org |
| Effect | Reduces the net negative charge of the outer membrane, decreasing electrostatic attraction for cationic antibiotics like polymyxin B. | frontiersin.org |
| Key Enzyme | ArnT (an Ara4N transferase) transfers L-Ara4N to lipid A. | wikipedia.org |
| Bacterial Examples | Escherichia coli, Salmonella enterica, Klebsiella pneumoniae. | nih.govfrontiersin.org |
Mechanistic Studies of Associated Enzymes
The biosynthesis of the UDP-L-Ara4N precursor required for this resistance mechanism involves a dedicated enzymatic pathway. Key enzymes in this pathway include a PLP-dependent aminotransferase and a bifunctional dehydrogenase/formyltransferase, among others.
Pyridoxal 5'-Phosphate (PLP)-Dependent Aminotransferases
The introduction of the crucial amino group at the C4' position of the sugar is catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase known as ArnB (PmrH) . nih.govnih.gov PLP is a versatile coenzyme derived from vitamin B6 that is essential for a wide variety of enzymatic reactions involving amino acids and amino sugars. nih.gov
In the L-Ara4N pathway, ArnB catalyzes the reversible transfer of an amino group from an amino donor, which is highly specific for L-glutamate, to the keto group of the substrate, UDP-β-L-threo-pentapyranosyl-4''-ulose. nih.govnih.gov This reaction yields UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N) and α-ketoglutarate. researchgate.netmdpi.com
The mechanism is characteristic of PLP-dependent aminotransferases:
The PLP cofactor is initially bound to a lysine (B10760008) residue in the enzyme's active site as an internal aldimine (a Schiff base).
The amino donor (L-glutamate) displaces the lysine, forming an external aldimine with PLP.
A series of electron rearrangements, stabilized by the pyridinium (B92312) ring of PLP, results in the transfer of the amino group to the cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto acid (α-ketoglutarate).
The keto-sugar substrate then enters the active site and reacts with PMP, reversing the process to form a new external aldimine.
This is followed by tautomerization and hydrolysis, which releases the final aminated product, UDP-L-Ara4N, and regenerates the original PLP-lysine internal aldimine, readying the enzyme for another catalytic cycle. nih.govnih.gov
Structural and kinetic studies of ArnB have confirmed its role and mechanism, highlighting it as a potential target for inhibitors that could block polymyxin resistance. nih.govnih.gov
| Enzyme | Cofactor | Substrate | Product | Function in Pathway | References |
| ArnB (PmrH) | Pyridoxal 5'-Phosphate (PLP) | UDP-β-L-threo-pentapyranosyl-4''-ulose | UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N) | Catalyzes the C4' transamination step. | nih.govnih.govresearchgate.net |
Radical S-Adenosylmethionine (SAM) Enzymes
Radical S-adenosylmethionine (SAM) enzymes constitute a vast superfamily of proteins that use a [4Fe-4S] iron-sulfur cluster to reductively cleave S-adenosyl-L-methionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical. nih.govwikipedia.org This radical is a powerful oxidant capable of abstracting hydrogen atoms from unactivated C-H bonds, initiating a wide range of complex and chemically challenging reactions. researchgate.netwikipedia.org These reactions are critical in the biosynthesis of numerous natural products, including antibiotics, modified peptides (RiPPs), and various cofactors. frontiersin.orgwikipedia.org
The general mechanism involves the [4Fe-4S] cluster donating an electron to the sulfonium (B1226848) ion of SAM, which is coordinated to the unique fourth iron atom of the cluster. This induces the homolytic cleavage of the C5'-S bond of SAM, releasing methionine and the 5'-deoxyadenosyl radical. nih.govresearchgate.net
While radical SAM enzymes are involved in the biosynthesis of many modified sugars, the initial enzyme in the polymyxin resistance pathway, ArnA , is not a radical SAM enzyme. ArnA is a bifunctional enzyme that catalyzes the first committed step in the pathway: the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid to yield UDP-β-L-threo-pentapyranosyl-4''-ulose. nih.gov This highlights that while both radical SAM and NAD+-dependent enzymes are employed in microbial biosynthetic pathways to perform difficult chemical transformations on sugar scaffolds, the L-Ara4N pathway utilizes the latter for its initial steps.
Applications in Chemical Biology and Glycoscience Research
Molecular Probes for Biochemical Investigations
The introduction of an amino group at the C4 position provides a chemical handle that can be exploited for the creation of sophisticated molecular probes. These probes are instrumental in dissecting complex biochemical pathways and identifying molecular targets.
Modified glucose molecules, or glucose analogs, are powerful tools for studying the interactions between enzymes and their substrates. By systematically altering the glucose structure, researchers can decipher the specific molecular interactions required for binding and catalysis. Analogs like 2-deoxy-D-glucose and its halogenated derivatives (e.g., 2-fluoro-2-deoxy-D-glucose) are well-established probes for investigating glucose transporters and hexokinases. mdpi.com These molecules can compete with D-glucose for binding, and their subsequent metabolic processing, or lack thereof, provides critical insights into enzyme function. mdpi.com
Similarly, 4-amino-4-deoxy-D-glucopyranose serves as an important analog. The substitution at the C4 position can significantly impact its interaction with enzymes that recognize glucose. For example, studies with analogs such as 4-deoxy-4-fluoro-D-glucopyranose show that modification at this position affects the molecule's conformation and hydrogen-bonding capabilities, which are critical for enzyme recognition. nih.gov The presence of a positively charged amino group in this compound, in place of a neutral hydroxyl group, can drastically alter or inhibit its phosphorylation by kinases or its transport across cell membranes. This makes it a useful probe for studying the specificity of these proteins and the mechanisms of inhibition.
The primary amino group of this compound is a key functional group for chemical modification, allowing for the attachment of reporter molecules like fluorophores or photo-reactive groups for affinity labeling. This strategy is widely used to visualize and identify specific biomolecules within a complex cellular environment.
Fluorescent derivatives of amino sugars, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), have been successfully used to monitor glucose uptake by cells. nih.gov A similar approach can be applied to this compound, where conjugation to a fluorophore would create a probe to track its interaction with specific glucose-binding proteins. Furthermore, the synthesis of fluorescent D-amino acids (FDAAs) demonstrates a modular approach where various fluorophores can be attached to an amino acid backbone to create a palette of probes for labeling bacterial cell walls. nih.govsynthose.com This principle is directly applicable to this compound, transforming it from a simple sugar analog into a specific imaging agent.
Affinity labeling, particularly photoaffinity labeling, is another powerful technique enabled by this scaffold. A chemically reactive group, often a light-activated azido (B1232118) group, can be attached to the amino function. acs.org When this modified sugar binds to its target protein, UV irradiation triggers the formation of a covalent bond, permanently tagging the protein. This allows for the subsequent isolation and identification of the binding partner, a crucial step in drug discovery and target validation.
Scaffold for Glycomimetic and Inhibitor Development
Glycomimetics are molecules that mimic the structure of carbohydrates and are designed to interfere with carbohydrate-mediated biological processes. This compound is an excellent starting point, or scaffold, for creating potent and specific inhibitors of enzymes involved in glycan metabolism.
One of the most significant applications of this scaffold relates to combating antibiotic resistance. In many Gram-negative bacteria, such as Salmonella and Escherichia coli, resistance to polymyxin (B74138) antibiotics is achieved by modifying the lipid A component of lipopolysaccharide (LPS). nih.gov This modification involves the addition of a 4-amino-4-deoxy-L-arabinose (L-Ara4N) moiety to the phosphate (B84403) groups of lipid A, a reaction catalyzed by the glycosyltransferase ArnT. nih.gov This addition reduces the net negative charge of the bacterial outer membrane, hindering the binding of the positively charged polymyxin antibiotics.
The biosynthetic pathway for L-Ara4N and its transfer to lipid A is a prime target for the development of new drugs that could restore sensitivity to polymyxins. nih.gov The enzymes in this pathway, particularly the L-Ara4N transferase ArnT, are targets for inhibitor design. Molecules designed to mimic the structure of the natural substrate, undecaprenyl phosphate-L-Ara4N, could act as competitive inhibitors of ArnT. Given the structural similarity, derivatives of 4-amino-4-deoxy-sugars are logical starting points for the rational design of such inhibitors. By blocking this key resistance mechanism, these inhibitors could be used in combination with polymyxins to treat infections caused by multidrug-resistant bacteria.
Protein-carbohydrate interactions are fundamental to countless biological processes, including cell-cell recognition, immune responses, and pathogenesis. nih.gov The development of carbohydrate-based ligands that can modulate these interactions holds significant therapeutic promise. The structure of this compound provides a versatile scaffold for this purpose.
The synthesis of various derivatives of 4-amino-4-deoxy-D-glucose has been explored, demonstrating its chemical tractability. nih.govacs.org The amino group at the C4 position is particularly useful as it can serve as an anchor point for adding other chemical functionalities. This allows for the systematic modification of the scaffold to optimize binding affinity and selectivity for a specific protein target. For example, by attaching different chemical groups, one can modulate the ligand's size, charge, and hydrogen-bonding potential to achieve a precise fit within the carbohydrate-binding pocket of a target protein. This rational design approach is crucial for transforming a simple sugar scaffold into a highly specific and potent ligand or inhibitor.
Role in Engineering of Biosynthetic Pathways
Understanding the natural biosynthetic pathways that produce amino sugars is the first step toward harnessing them for biotechnological purposes. The enzymes involved in these pathways can be used as tools in biocatalysis or the entire pathways can be engineered within microorganisms to produce valuable compounds.
Amino sugars are typically formed in biological systems through the action of specific aminotransferases, which introduce an amino group from donors like L-glutamate or L-glutamine onto keto-sugar substrates. nih.govresearchgate.net The elucidation of the biosynthetic pathway for dTDP-4-amino-4,6-dideoxy-D-glucose, for instance, has identified the specific enzymes responsible for each step, from the initial glucose-1-phosphate to the final amino sugar nucleotide. nih.gov
This knowledge is foundational for metabolic engineering. researchgate.netnih.gov By expressing the genes for these biosynthetic enzymes in a host organism like E. coli, it is possible to create microbial cell factories for the large-scale production of specific amino sugars. nih.gov Furthermore, these pathways can be manipulated to produce novel, "unnatural" sugar derivatives. For example, by swapping enzymes or providing modified substrates, new compounds with potentially valuable properties, such as enhanced antibiotic activity, can be generated. nih.govacs.org The study of the L-Ara4N pathway in polymyxin-resistant bacteria not only provides targets for new antibiotics but also delivers a set of enzymes that can be used in synthetic biology to create a diverse range of aminated sugar structures. nih.govnih.gov
Future Directions and Emerging Research Areas
Chemoenzymatic Synthesis Advancements for Complex Glycans
The creation of complex carbohydrates, or glycans, that incorporate 4-Amino-4-deoxy-D-glucopyranose is a significant area of research. Traditional chemical synthesis of these molecules is often a long and difficult process. researchgate.net To overcome these challenges, scientists are increasingly turning to chemoenzymatic synthesis. This approach combines the precision of enzymes with the versatility of chemical reactions, allowing for the creation of complex glycans with greater efficiency and control. nih.gov
One of the key challenges in synthesizing aminosugars like this compound is the need for protecting groups to prevent unwanted reactions, which complicates the process. acs.org Chemoenzymatic methods can help to minimize these extra steps. nih.gov For instance, researchers have developed enzymatic cascades that can produce densely functionalized iminosugars, which are related to aminosugars, in a one-pot process without the need for protecting groups. acs.org This is achieved by using enzymes like D-fructose-6-phosphate aldolase (B8822740) (FSA) to create a variety of complex building blocks from simple starting materials. acs.org
Another promising approach involves the use of glycosyltransferases, enzymes that build complex carbohydrates by adding one sugar unit at a time. By using a combination of chemical and enzymatic steps, researchers can create specific and complex GAGs, which are long chains of repeating sugar units. nih.gov These methods offer a powerful way to generate libraries of diverse glycans for further study. scripps.edu
Recent advancements in catalysis are also driving progress in this area. For example, new catalytic methods using iron catalysts have been developed for the stereoselective synthesis of 1,2-cis-aminoglycosidic linkages, a common and important bond in complex glycans. acs.org This level of control is crucial for creating glycans with specific biological activities.
Key Enzymes in Chemoenzymatic Synthesis:
| Enzyme | Role | Reference |
| D-fructose-6-phosphate aldolase (FSA) | Catalyzes the synthesis of diverse arylated-1,4-diketones and a dihydroxy-1,4-keto acid. | acs.org |
| Glycosyltransferases | Build complex carbohydrates by adding one sugar unit at a time. | nih.gov |
| Aminotransferases/Amidotransferases | Introduce an amino functionality from L-glutamate or L-glutamine to sugar phosphates or nucleotides. | researchgate.net |
Elucidation of Novel Biological Roles in Diverse Organisms
This compound and other amino sugars are fundamental components of many biological macromolecules, including antibiotics, glycoproteins, and lipopolysaccharides. researchgate.net They play crucial roles in the structure and function of cells and are involved in a wide range of biological processes. vicas.orgnih.gov
In bacteria, amino sugars are key components of the cell wall and are often found in unique structures that are not present in humans. nih.gov This makes them attractive targets for the development of new antibiotics and vaccines. For instance, the presence of rare deoxy amino sugars in bacterial glycoproteins can be harnessed for vaccine development. nih.gov
The biological roles of amino sugars extend beyond structural components. They are involved in cell-to-cell communication, nerve signal transmission, and even have roles in inhibiting the spread of tumor cells. vicas.org For example, N-acetylglucosamine, a derivative of glucose, is a major component of chitin, which forms the tough outer skeleton of insects and arthropods. vicas.org Sialic acids, another type of amino sugar, are critical for cell recognition and adhesion. nih.gov
Researchers are actively investigating the diverse roles of this compound and its derivatives in various organisms. Understanding these roles is essential for developing new therapeutic strategies for a range of diseases. For example, some sugar derivatives have shown promise as anticancer, anti-diabetic, and antiviral agents. researchgate.net
Development of Advanced Structural Probes and Imaging Agents
The ability to visualize and track molecules within living systems is a powerful tool in biological research. Fluorescently labeled molecules, in particular, have become indispensable for studying cellular processes. rsc.orgnih.gov The amino group of this compound provides a convenient handle for attaching fluorescent dyes, making it an excellent candidate for the development of molecular imaging probes. jenabioscience.com
The development of fluorescent D-amino acids (FDAAs) has enabled the in-situ labeling of peptidoglycan in a wide variety of bacteria. rsc.org These probes allow researchers to study cell wall formation, bacterial growth, and cell morphology with high specificity. rsc.org Scientists have created a palette of FDAAs with a wide range of colors, allowing for multi-color imaging experiments. rsc.org
The design of these imaging probes is a rational process that considers the properties of both the targeting molecule (in this case, this compound) and the imaging agent. nih.gov For example, the development of PET probes often involves modifying a biologically active molecule with a positron-emitting radionuclide. nih.gov A well-known example is 18F-fluoro-deoxy-D-glucose (18F-FDG), a glucose analog used for imaging glucose metabolism in cancer cells. nih.gov A similar strategy could be applied to this compound to create probes for specific biological targets.
The use of "click chemistry" has also emerged as a powerful tool for developing imaging probes. nih.gov This set of reactions allows for the rapid and efficient attachment of imaging agents to biomolecules, even within living systems. nih.gov This approach could be used to label this compound-containing molecules for a variety of imaging applications.
Integration of Computational and Experimental Approaches for Glycoconjugate Design
The design of new molecules with specific biological functions is a complex undertaking. The integration of computational and experimental approaches is revolutionizing this process, allowing for the more rapid and efficient design of novel glycoconjugates. nih.govmdpi.com Glycoconjugates are molecules where a carbohydrate is linked to another type of molecule, such as a protein or a lipid. wikipedia.org
Computational tools can be used to model the three-dimensional structures of glycans and their interactions with other molecules. nih.govnih.gov This allows researchers to predict how a particular glycoconjugate will behave and to design new molecules with desired properties. nih.gov Molecular dynamics simulations, for example, can provide insights into the dynamic behavior of these complex molecules. nih.gov
These computational predictions can then be tested and refined through experimental studies. mdpi.com This iterative cycle of computational design and experimental validation accelerates the discovery process. mdpi.com For example, researchers can use computational methods to screen large libraries of potential drug candidates before synthesizing and testing the most promising ones in the lab.
This integrated approach is being used to design a wide range of new biologics, including therapeutic proteins and vaccines. mdpi.com For example, computational modeling can be used to design glycodendrimers, which are multivalent structures that can bind to multiple receptors on the surface of a cell. nih.gov This can lead to the development of more potent and specific drugs.
Computational Tools in Glycoconjugate Design:
| Tool/Technique | Application | Reference |
| Homology Modeling | Predicts the 3D structure of a protein based on its amino acid sequence and a known related structure. | nih.gov |
| Molecular Dynamics Simulations | Simulates the dynamic behavior of molecular systems, including proteins, nucleic acids, and glycans. | nih.gov |
| Molecular Docking | Predicts the binding orientation of a small molecule to a protein or other receptor. | nih.gov |
| Quantum Chemistry | Provides insights into the stereoelectronic effects that govern the structure and reactivity of carbohydrates. | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Amino-4-deoxy-D-glucopyranose and its derivatives in glycobiology research?
- Methodological Answer : The compound is typically synthesized from D-glucosamine derivatives. For example, deprotection of D-glucosamine hydrochloride using sodium methoxide (NaOMe) in methanol (MeOH) is a foundational step, followed by regioselective functionalization (e.g., azide introduction via nucleophilic substitution with α-D-glucopyranosyl bromide) . Advanced derivatives may involve protective group strategies (e.g., trityl or acetyl groups) to isolate reactive sites .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Purity is assessed via reverse-phase HPLC or TLC, while structural confirmation employs - and -NMR spectroscopy to verify stereochemistry and substituent placement. Mass spectrometry (ESI-TOF) confirms molecular weight, and X-ray crystallography may resolve ambiguous configurations in crystalline derivatives .
Q. What are the primary applications of this compound in glycoconjugate synthesis?
- Methodological Answer : The amino group at C4 enables conjugation with carboxylate-containing biomolecules (e.g., proteins or lipids) via carbodiimide crosslinkers (e.g., EDC/NHS). This is critical for synthesizing glycosaminoglycan analogs and glycoprotein mimetics used in proteomics and glycan array studies .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data on the inhibitory effects of this compound derivatives against α-amylase versus α-glucosidase?
- Methodological Answer : Cross-enzyme assays using purified α-amylase (e.g., porcine pancreatic) and α-glucosidase (e.g., yeast) under standardized conditions (pH, temperature) clarify specificity. Structural insights from X-ray crystallography or molecular docking (e.g., AutoDock Vina) identify binding site differences. For example, the compound’s amino group may form hydrogen bonds with α-amylase catalytic residues (Asp197, Glu233), while steric hindrance limits α-glucosidase interaction .
Q. How do researchers address challenges in regioselective functionalization of this compound?
- Methodological Answer : Regioselectivity is achieved through protective group tactics. For example:
- Primary OH protection : Trityl groups shield the C6 hydroxyl, directing reactions to C4 .
- Temperature control : Low-temperature reactions (−20°C) favor kinetically controlled substitutions at C4 over C2/C3 .
- Catalytic assistance : Lewis acids (e.g., BF-EtO) enhance selectivity during glycosylation .
Q. What advanced techniques characterize the interaction dynamics between this compound and carbohydrate-active enzymes?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) and stoichiometry .
- Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics for enzyme-ligand complexes .
- Fluorescence quenching assays : Track conformational changes in enzymes using tryptophan fluorescence .
Q. How are contradictory results in enzyme inhibition studies (e.g., IC variability) addressed methodologically?
- Methodological Answer : Variability is mitigated by:
- Standardized substrates : Chromogenic (e.g., 4-nitrophenyl-β-D-glucopyranoside) vs. fluorogenic (e.g., 4-methylumbelliferyl derivatives) to rule out assay interference .
- Negative controls : Incubations with inactive analogs (e.g., 4-O-methyl derivatives) confirm target specificity .
- Enzyme source normalization : Comparative studies using isoforms from identical species (e.g., human pancreatic α-amylase vs. intestinal α-glucosidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
